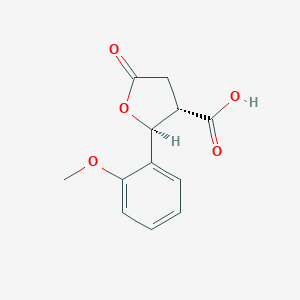
4-甲基肉桂酸
描述
4-Methylcinnamic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, where a methyl group is substituted at the para position of the phenyl ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .
科学研究应用
4-甲基肉桂酸在科学研究中有多种应用:
化学: 用作有机合成中的砌块,以及各种化合物的先驱。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行探索其潜在治疗应用的研究。
工业: 用于生产香料、香精和其他工业产品.
作用机制
4-甲基肉桂酸的作用机制涉及其与各种分子靶点的相互作用。已证实它可以与羟基羧酸受体HCA2(GPR109A)相互作用,HCA2是一种G蛋白偶联受体。 这种相互作用可以导致各种生物效应,包括抗炎和抗癌活性 .
生化分析
Biochemical Properties
It is known that the nature of the substituents incorporated into cinnamic acid plays a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Cellular Effects
Some cinnamic acid derivatives have been reported to exhibit significant biological activities, including anticancer effects
Molecular Mechanism
It is known that the structure of cinnamic acid derivatives, including 4-Methylcinnamic acid, allows for modification with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
准备方法
合成路线及反应条件
4-甲基肉桂酸可以通过多种方法合成。一种常见的方法是利用珀金反应,其中4-甲基苯甲醛在乙酸酐的存在下,与碱(如乙酸钠)反应。 反应通常在回流条件下进行,产物通过重结晶进行纯化 .
工业生产方法
在工业生产中,4-甲基肉桂酸采用类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 工业生产还包括纯化和质量控制步骤,以满足所需的标准 .
化学反应分析
反应类型
4-甲基肉桂酸会发生各种化学反应,包括:
氧化: 可以被氧化生成4-甲基苯甲酸。
还原: 可以被还原生成4-甲基肉桂醇。
取代: 苯环可以发生亲电取代反应.
常用试剂及条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂如氢化铝锂或硼氢化钠。
取代: 亲电取代反应通常使用溴或硝酸等试剂.
主要生成产物
氧化: 4-甲基苯甲酸。
还原: 4-甲基肉桂醇。
相似化合物的比较
类似化合物
肉桂酸: 没有甲基取代的母体化合物。
4-甲氧基肉桂酸: 用甲氧基取代甲基的衍生物。
4-氯肉桂酸: 在对位上带有氯原子的衍生物.
独特性
4-甲基肉桂酸因甲基的存在而具有独特之处,甲基可以影响其化学反应性和生物活性。 这种取代可以增强某些特性,使其在特定应用中比其类似物更合适 .
属性
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901045 | |
| Record name | NoName_95 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-39-3 | |
| Record name | trans-p-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1866-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-p-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 4-methylcinnamic acid's antifungal activity?
A1: 4-methylcinnamic acid acts as a chemosensitizer, augmenting the efficacy of existing antifungal agents that target the fungal cell wall, such as caspofungin and octyl gallate []. This synergistic effect leads to a significant reduction in the minimum inhibitory concentrations of these drugs []. The exact mechanism behind this synergy remains to be fully elucidated.
Q2: How does the structure of 4-methylcinnamic acid relate to its activity?
A2: Research suggests that the para-substitution of the methyl moiety on the cinnamic acid scaffold is crucial for overcoming fungal tolerance []. For instance, 4-methylcinnamic acid demonstrates improved activity against glr1Δ mutant strains of Saccharomyces cerevisiae compared to its 4-methoxy counterpart []. This highlights the importance of structure-activity relationships in optimizing antifungal efficacy.
Q3: Has 4-methylcinnamic acid shown efficacy against drug-resistant fungal strains?
A3: Yes, 4-chloro-α-methylcinnamic acid, a close structural analog of 4-methylcinnamic acid, has demonstrated the ability to overcome fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) []. This suggests potential for these compounds in combating emerging drug-resistant fungal infections.
Q4: What analytical techniques have been employed to characterize and study 4-methylcinnamic acid?
A5: Several analytical techniques have been used to characterize 4-methylcinnamic acid, including:* X-ray diffraction: To determine crystal structures and study co-crystal formation [, ].* Raman and Infrared Spectroscopy: To investigate the solid-state photodimerization reaction mechanism and analyze vibrational modes of the molecule [].* HPLC: To measure the rate of reduction of 4-methylcinnamic acid by samarium diiodide [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
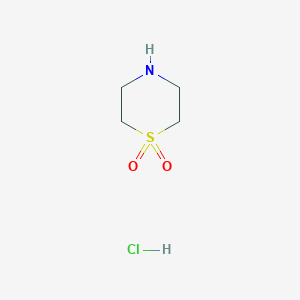

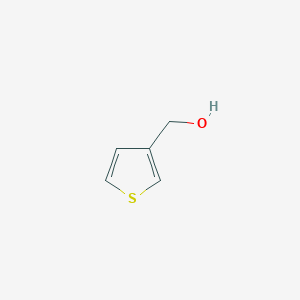
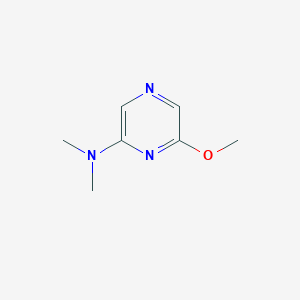
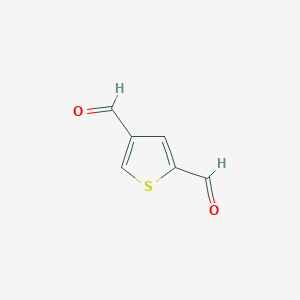
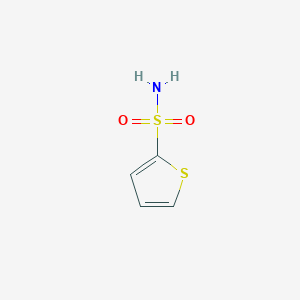
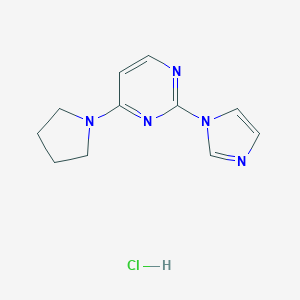
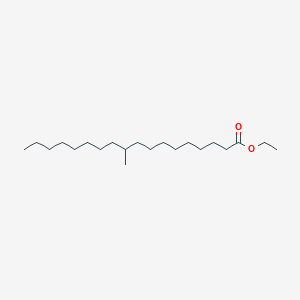
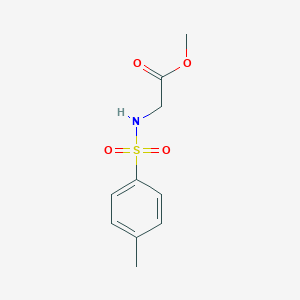
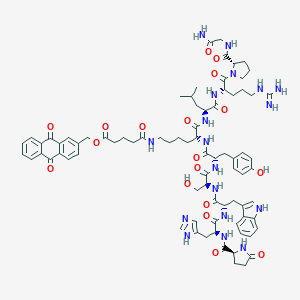

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)
